Fluvoxamine Maleate

Sigma-1 Receptor Neuropsychopharmacology Receptor Binding Assay

Fluvoxamine Maleate is the only SSRI that functions as both a high-affinity SERT blocker (Ki=1.6 nM) and a potent sigma-1 receptor (S1R) agonist (Ki=17-36 nM). Unlike sertraline (S1R inverse agonist) or paroxetine/fluoxetine (CYP2D6 inhibitors), its dual pharmacology is irreplaceable for neuroinflammation, cognitive, and neuroplasticity research. With weak CYP2D6 inhibition (Ki=8.2 µM), it minimizes drug-drug interaction confounds. Sourced to USP/BP monographs (99.0-101.0% purity).

Molecular Formula C19H25F3N2O6
Molecular Weight 434.4 g/mol
CAS No. 54739-20-7
Cat. No. B1311548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvoxamine Maleate
CAS54739-20-7
SynonymsDesiflu
DU 23000
DU-23000
DU23000
Dumirox
Faverin
Fevarin
Floxyfral
Fluvoxadura
Fluvoxamin AL
Fluvoxamin beta
Fluvoxamin neuraxpharm
Fluvoxamin ratiopharm
Fluvoxamin Stada
Fluvoxamin-neuraxpharm
Fluvoxamin-ratiopharm
Fluvoxamina Geminis
Fluvoxamine
Fluvoxamine Maleate
Fluvoxamine Maleate, (E)-Isomer
Fluvoxamine, (Z)-Isomer
Geminis, Fluvoxamina
Luvox
Novo Fluvoxamine
Novo-Fluvoxamine
Nu Fluvoxamine
Nu-Fluvoxamine
PMS Fluvoxamine
PMS-Fluvoxamine
ratio Fluvoxamine
ratio-Fluvoxamine
Molecular FormulaC19H25F3N2O6
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCOCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-
InChIKeyLFMYNZPAVPMEGP-PIDGMYBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>65.2 [ug/mL] (The mean of the results at pH 7.4)

Fluvoxamine Maleate Procurement: Key Pharmacological Distinctions for Scientific and Industrial Sourcing


Fluvoxamine Maleate (CAS 61718-82-9) is a selective serotonin reuptake inhibitor (SSRI) distinguished from its class peers by a dual pharmacophore profile: it is both a high-affinity serotonin transporter (SERT) blocker (Ki = 1.6 nM) and, uniquely among the most commonly procured SSRIs, a potent sigma-1 receptor (S1R) agonist (Ki = 17-36 nM) [1][2]. Its chemical identity is that of the maleate salt of (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime, and it is listed in major pharmacopoeias (USP, BP) with a purity specification of 99.0-101.0% on a dried basis [3].

Why Fluvoxamine Maleate Sourcing Decisions Must Account for Sigma-1 Receptor Engagement and Metabolic Liability


In procurement contexts where the intended use is not limited to SERT inhibition—such as in neuroinflammation research, cognitive function studies, or in vivo behavioral modeling—simple substitution with another SSRI (e.g., paroxetine, sertraline, or fluoxetine) is scientifically invalid. This is because the class is not functionally homogeneous. At therapeutic concentrations, fluvoxamine achieves robust S1R occupancy in the human brain, a target engagement that is absent for paroxetine and mechanistically distinct from the inverse agonism of sertraline [1][2]. Furthermore, the compound's potent inhibition of CYP1A2 and CYP2C19 introduces a unique metabolic interaction profile that cannot be replicated by SSRIs that primarily inhibit CYP2D6 (e.g., paroxetine, fluoxetine) [3][4]. Sourcing fluvoxamine maleate specifically is therefore required to ensure experimental or therapeutic fidelity in any protocol that leverages S1R agonism or seeks to avoid CYP2D6-mediated drug-drug interactions.

Quantitative Differentiation Evidence for Fluvoxamine Maleate Versus SSRI Comparators


Sigma-1 Receptor Affinity: Fluvoxamine's Potency Advantage Over Key SSRIs

In competitive binding assays against [3H](+)-pentazocine at rat brain sigma-1 sites, fluvoxamine maleate demonstrates the highest affinity among all SSRIs tested. Its Ki value (36 nM) is over 50-fold lower (i.e., more potent) than that of paroxetine (Ki = 1893 nM) and significantly lower than sertraline and fluoxetine, establishing it as the clear S1R-binding outlier within the SSRI class [1][2][3]. A separate study using a sigma-1 receptor chaperone assay reported a Ki of 17.0 nM for fluvoxamine, again showing a marked affinity advantage over other antidepressants [4].

Sigma-1 Receptor Neuropsychopharmacology Receptor Binding Assay

In Vivo Human Sigma-1 Receptor Occupancy: A PET-Verified, Dose-Dependent Interaction Not Shared by Paroxetine

A head-to-head PET study using the selective S1R ligand [11C]SA4503 in healthy human volunteers demonstrated that single oral doses of fluvoxamine (50-200 mg) bound to sigma-1 receptors in all brain regions in a dose-dependent manner. In direct contrast, a single 20 mg dose of paroxetine, which has a Ki for S1R of 1893 nM, did not produce any measurable S1R occupancy [1][2]. This provides direct in vivo human evidence of a functional differentiation that is absent in at least one major SSRI comparator.

Positron Emission Tomography (PET) Receptor Occupancy Clinical Pharmacology

Functional Selectivity in Neurite Outgrowth: A Cellular Phenotype Not Shared by Sertraline or Paroxetine

In PC12 cell cultures, fluvoxamine maleate, but not sertraline or paroxetine, significantly potentiated nerve growth factor (NGF)-induced neurite outgrowth. This functional effect was blocked by the selective S1R antagonist NE-100, confirming its mediation through sigma-1 receptor agonism [1][2]. A separate study confirmed this rank order of potency at the S1R chaperone, which was mirrored by the ability to potentiate neurite outgrowth: fluvoxamine > sertraline > fluoxetine > escitalopram > citalopram > paroxetine [3].

Neuroplasticity Neurite Outgrowth Cell Culture Models

In Vitro CYP2D6 Inhibition: Fluvoxamine's Substantially Lower Potency Compared to Paroxetine

In human liver microsome assays, fluvoxamine maleate is a weak inhibitor of CYP2D6, with a reported Ki of 8.2 µM. In stark contrast, paroxetine exhibits a Ki for CYP2D6 of 0.15 µM, making it a potent inhibitor of this enzyme [1][2]. Fluoxetine (Ki = 0.6-1.6 µM) and sertraline (Ki = 0.7 µM) also show significantly greater CYP2D6 inhibition than fluvoxamine. This quantitative difference in metabolic liability has direct implications for study design involving co-administered CYP2D6 substrates.

Cytochrome P450 Drug-Drug Interactions Hepatic Metabolism

Divergent Modulation of Neuroinflammation-Induced Synaptic Plasticity Deficit

In a rat hippocampal slice model of pro-inflammatory stress (LPS-induced), both fluvoxamine and fluoxetine overcame the LPS-induced inhibition of long-term potentiation (LTP). However, the mechanism was divergent: fluvoxamine's effect required both sigma-1 receptor activation and local neurosteroid synthesis, while fluoxetine's effect required neurosteroid synthesis but did not involve S1Rs. Notably, sertraline acted as an S1R inverse agonist in this model, blocking LTP in control slices [1].

Neuroinflammation Synaptic Plasticity Long-Term Potentiation

Analytical Quality Control: USP and BP Pharmacopoeial Standards Ensure Procurement-Grade Consistency

Fluvoxamine maleate is monographed in both the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP). The USP monograph specifies an assay range of 99.0-101.0% for the active pharmaceutical ingredient (API) on a dried basis, while the BP provides a certified impurity standard for method validation and quality control [1]. This establishes a standardized, internationally recognized benchmark for material purity and quality that is essential for reproducible research and industrial formulation.

Analytical Chemistry Quality Control Pharmacopoeia

High-Value Application Scenarios for Fluvoxamine Maleate Based on Differentiated Evidence


Neuroinflammation and Synaptic Plasticity Research Leveraging Sigma-1 Receptor Activation

Fluvoxamine maleate is uniquely suited for studies investigating the role of sigma-1 receptors (S1Rs) in mitigating neuroinflammatory stress and restoring synaptic function. As demonstrated by its ability to rescue LTP deficits in an LPS-challenged hippocampal slice model via an S1R-dependent mechanism, fluvoxamine provides a pharmacological tool to dissect S1R-mediated pathways [1]. This application is not supported by other common SSRIs: fluoxetine's effect is S1R-independent, and sertraline acts as an S1R inverse agonist, making fluvoxamine the only appropriate S1R agonist probe within the SSRI class for such investigations [1].

Neurite Outgrowth and Neuroplasticity Screening Assays in Cell Culture Models

In PC12 cell-based assays focused on neuroplasticity and cellular differentiation, fluvoxamine maleate is a validated and selective tool for potentiating NGF-induced neurite outgrowth [2]. Its activity is directly comparable to that of the selective S1R agonist SA4503 and is blocked by the S1R antagonist NE-100, confirming target specificity [3]. This functional phenotype is not observed with sertraline or paroxetine [2]. Therefore, researchers investigating S1R-mediated neurotrophic effects should specifically source fluvoxamine maleate to ensure a robust and reproducible cellular response.

In Vivo Studies Requiring Sigma-1 Receptor Occupancy with Minimized CYP2D6 Interference

For preclinical in vivo studies where both S1R engagement and a cleaner CYP2D6 metabolic profile are required, fluvoxamine maleate presents a distinct advantage. PET imaging confirms that it dose-dependently occupies S1Rs in the living human brain, a property not shared by paroxetine [4]. Simultaneously, its weak inhibition of CYP2D6 (Ki = 8.2 µM) makes it a preferable alternative to paroxetine (Ki = 0.15 µM) or fluoxetine (Ki = 0.6 µM) in study designs that involve co-administration of CYP2D6 substrates or aim to minimize drug-drug interaction confounds [5]. This dual profile is unique among the most commonly used SSRIs.

Analytical Method Development and Quality Control Requiring Pharmacopoeial-Grade Reference Standards

Fluvoxamine maleate is supported by established USP and BP monographs, with certified reference standards available for both the API and its impurities [6]. This makes it a reliable choice for developing and validating analytical methods (e.g., HPLC, HPTLC) for pharmaceutical quality control or research-grade purity assessment. The availability of a defined impurity profile and degradation product standards allows for robust method validation that ensures the integrity of material used in subsequent biological studies, providing a level of analytical traceability that may be absent for less well-characterized compounds [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluvoxamine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.